Perfluorohexanesulphonyl fluoride

Vue d'ensemble

Description

Perfluorohexanesulphonyl fluoride is a compound that is used in the preparation of acrylic pressure-sensitive adhesive tape .

Synthesis Analysis

Sulfonyl fluorides, including Perfluorohexanesulphonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Molecular Structure Analysis

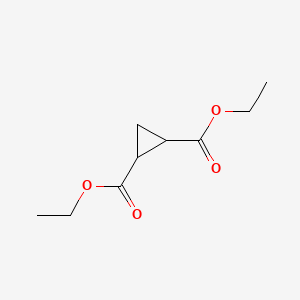

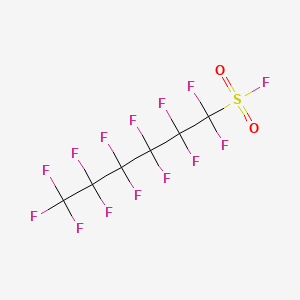

Perfluorohexanesulphonyl fluoride has the molecular formula C6F13SO2F or C6F14O2S. It has a strong C-F bond, which results in high stability. The perfluoroalkyl functional group, F(CF2)n–, is both hydrophobic and oleophobic .

Chemical Reactions Analysis

Perfluorohexanesulphonyl fluoride can undergo various chemical reactions. For example, it can be derivatized to the corresponding perfluoroalkane sulfinic acids for quantitative analysis . It can also participate in fluorosulfonylation reactions .

Physical And Chemical Properties Analysis

Perfluorohexanesulphonyl fluoride is a highly stable compound due to the strong C-F bond. It has a molecular weight of 402.11 g/mol. It is hydrophobic and oleophobic due to the perfluoroalkyl functional group .

Applications De Recherche Scientifique

Firefighting Foams

Perfluorohexanesulfonyl fluoride is used in the synthesis of hyperbranched polymeric fluorosurfactants (HPFs), which are key ingredients in the formulations of aqueous film-forming foams (AFFFs) for extinguishing flammable liquids . The surface activities of HPFs can be tuned through adjusting the ratio of poly(ethylene glycol) (PEG) to perfluoroalkyl chains, the length of perfluoroalkyl chains, and the molecular weight of the PEI core . The utilization of HPF/C1157 as fluorosurfactant ingredients in AFFF formulations could realize much higher fire-extinguishing efficiency towards flammable oils than the control AFFFs prepared from the polymeric Capstone™ 1460 or the neat C1157 .

Surface Tension Reduction

Perfluorohexanesulfonyl fluoride exhibits excellent surface tension reduction in aqueous systems . This property makes it valuable in a variety of industrial processes and consumer uses .

Chemical and Thermal Stability

This compound is known for its high chemical and thermal stability . This stability is beneficial in many applications where resistance to degradation under harsh conditions is required .

Hydrophobic and Oleophobic Nature

Perfluorohexanesulfonyl fluoride is both hydrophobic and oleophobic in nature . This makes it useful in applications such as water-proofing of materials .

Surfactants for Semiconductor Etching

The unique properties of Perfluorohexanesulfonyl fluoride make it an excellent surfactant for semiconductor etching . It helps in the process of creating patterns on semiconductor materials .

Mining and Oil Well Surfactants

Perfluorohexanesulfonyl fluoride is used as a surfactant in mining and oil well applications . Its unique properties help in the extraction of minerals and oil from the earth .

Safety and Hazards

Perfluorohexanesulphonyl fluoride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

There are four major trends from the chemical perspective that will shape PFAS research for the next decade. These include mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and unknown “Dark Matter” . The amount, identity, formation pathways, and transformation dynamics of polymers and PFAS precursors are largely unknown .

Mécanisme D'action

Target of Action

Perfluorinated compounds (pfcs) like this one are known to activate the nuclear receptor pparα .

Mode of Action

Pfcs are known to activate pparα . Other putative mechanisms for PFCs include gap junctional inhibition to disrupt cell-cell communication, mitochondrial dysfunction, interference of protein binding, partitioning into lipid bilayers, and oxidative stress .

Biochemical Pathways

Pfcs are known to interfere with various biochemical pathways, including those involved in lipid metabolism, through their activation of pparα .

Pharmacokinetics

Pfcs are known to exhibit major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups .

Result of Action

Adverse effects associated with pfc exposure based on laboratory animal models include hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of perfluorohexanesulfonyl fluoride. For instance, the compound’s persistence in the environment can lead to ongoing exposure . More detailed data about its production levels, uses, and environmental fate are needed to fully understand these influences .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14O2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDJWNJDPDJOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2F, C6F14O2S | |

| Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059973 | |

| Record name | Perfluorohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorohexanesulphonyl fluoride | |

CAS RN |

423-50-7 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the estimated global emissions of PFHxS and how do they compare to other perfluoroalkanesulfonic acids (PFSAs)?

A1: Research suggests that between 1958 and 2015, the total global emissions of PFHxS ranged from 120 to 1022 metric tons. [] This study focused on C4-C10 PFSAs, including PFHxS and perfluorodecanesulfonic acid (PFDS), to complement existing research that primarily centered on perfluorooctanesulfonyl fluoride (POSF) and its derivatives. The estimated emissions for PFDS during the same period were significantly lower, ranging from 38 to 378 metric tons. [] This highlights the importance of investigating the life cycle and emissions of various PFSAs beyond the more commonly studied POSF derivatives.

Q2: How do the properties of polymers differ when incorporating shorter perfluoroalkyl groups like those found in PFHxSF derivatives?

A2: Researchers are actively exploring the synthesis and properties of novel fluorinated polymers containing shorter perfluoroalkyl groups. [] One study focused on synthesizing fluorinated acrylate monomers using both perfluorobutanesulfonyl fluoride and PFHxSF as starting materials. [] By reacting these compounds with methylamine, followed by alkylation and esterification reactions, researchers successfully produced novel fluorinated acrylate monomers. [] These monomers were then copolymerized with butyl methacrylate to investigate their reactivity ratios and the surface wetting properties of the resulting polymers. [] This research highlights the ongoing interest in understanding how modifying the length of the perfluoroalkyl chain can impact the properties and potential applications of these fluorinated polymers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

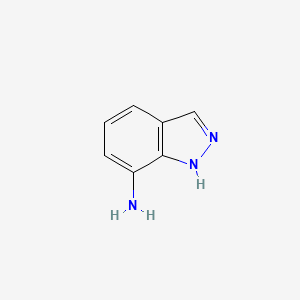

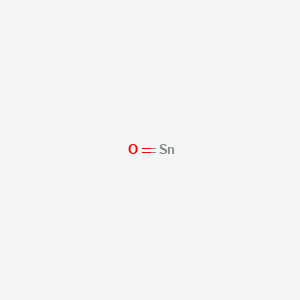

![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)